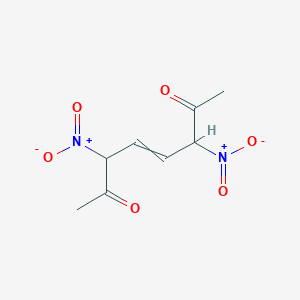![molecular formula C18H23ClSSn B14322842 ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane CAS No. 112122-84-6](/img/structure/B14322842.png)
({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane is an organotin compound that features a stannane (tin) core bonded to a complex organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane typically involves the reaction of a stannane precursor with an appropriate organic halide. One common method is the reaction of trimethyltin chloride with 4-[1-chloro-2-(phenylsulfanyl)ethyl]benzyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannane moiety can participate in nucleophilic substitution reactions, where the trimethylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form stannic derivatives or reduction to form stannous derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bond formed between the organic moiety of the stannane and another organic halide .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable bonds with various substrates .
Mecanismo De Acción
The mechanism of action of ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane involves its ability to participate in nucleophilic substitution and coupling reactions. The stannane moiety acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the electron-donating properties of the trimethylstannyl group .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: A simpler organotin compound used in similar types of reactions.
Phenyltrimethylstannane: Another organotin compound with a phenyl group attached to the stannane core.
Uniqueness
({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane is unique due to its complex structure, which includes both a phenylsulfanyl group and a chlorinated ethyl group.
Propiedades
Número CAS |
112122-84-6 |
|---|---|
Fórmula molecular |
C18H23ClSSn |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
[4-(1-chloro-2-phenylsulfanylethyl)phenyl]methyl-trimethylstannane |
InChI |
InChI=1S/C15H14ClS.3CH3.Sn/c1-12-7-9-13(10-8-12)15(16)11-17-14-5-3-2-4-6-14;;;;/h2-10,15H,1,11H2;3*1H3; |
Clave InChI |
MKOVCUJGBVUUHI-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CC1=CC=C(C=C1)C(CSC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


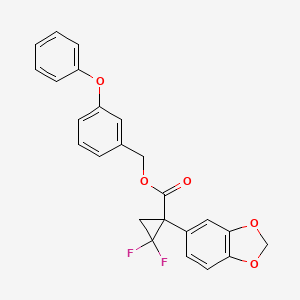
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
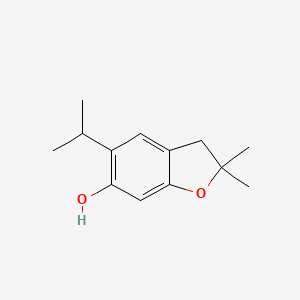
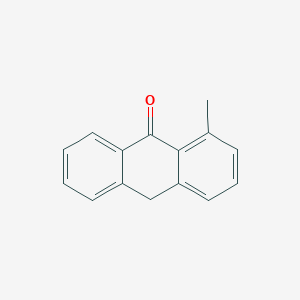
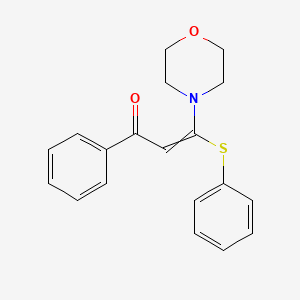

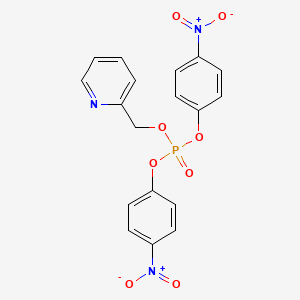
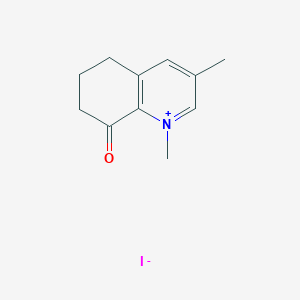
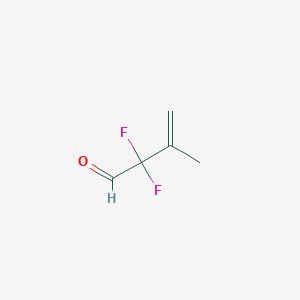
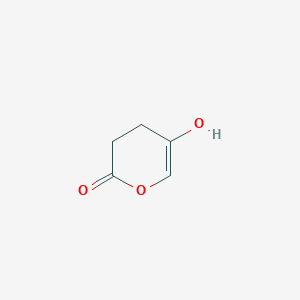
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)
